molecular formula C8H4BrF3N2S B460494 3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine CAS No. 296797-19-8

3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine

Cat. No.: B460494
CAS No.: 296797-19-8
M. Wt: 297.1g/mol
InChI Key: XXVIPNOTHSIXQJ-UHFFFAOYSA-N
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Description

3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine is a heterocyclic compound with the molecular formula C8H4BrF3N2S. This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to an isothiazolo[5,4-b]pyridine ring system. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine typically involves the following steps:

    Formation of the isothiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the bromine atom: Bromination is carried out using bromine or other brominating agents.

    Addition of the trifluoromethyl group:

    Methylation: The methyl group is introduced using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine undergoes various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction under specific conditions.

    Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide are used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isothiazolo[5,4-b]pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine is used in a wide range of scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a potential lead compound in drug discovery and development.

    Industry: In the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The bromine, methyl, and trifluoromethyl groups contribute to its binding affinity and specificity. The compound can modulate the activity of enzymes or receptors by binding to their active sites, thereby influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine: Similar structure but different substitution pattern.

    3-Chloro-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine: Chlorine instead of bromine.

    3-Bromo-6-methyl-4-(difluoromethyl)isothiazolo[5,4-b]pyridine: Difluoromethyl instead of trifluoromethyl.

Uniqueness

3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine is unique due to the combination of its bromine, methyl, and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-bromo-6-methyl-4-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2S/c1-3-2-4(8(10,11)12)5-6(9)14-15-7(5)13-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVIPNOTHSIXQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)SN=C2Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401179519
Record name 3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401179519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296797-19-8
Record name 3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=296797-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401179519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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